N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)thiophene-2-carboxamide
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Overview
Description
GST-FH.1 is a compound belonging to the GST-FH class, known for its interaction with glutathione S-transferase (GST) and glutathione (GSH). It is often used in scientific research due to its unique properties, although it is known to cause false positive hits in certain assays .
Preparation Methods
The synthetic routes and reaction conditions for GST-FH.1 involve several steps. The compound has a molecular formula of C15H13N3O3S and a molecular weight of 315.35 g/mol . The preparation method typically involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For in vivo experiments, the mother liquor is further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration .
Chemical Reactions Analysis
GST-FH.1 undergoes various chemical reactions, including interactions with GST and GSH. It is known to produce false positive hits in these interactions . The compound does not have significant oxidation or reduction reactions reported, but it is involved in substitution reactions with GST and GSH. The major products formed from these reactions are often false positives, which can complicate the interpretation of experimental results .
Scientific Research Applications
GST-FH.1 is widely used in scientific research, particularly in studies involving GST and GSH interactions. It is used to identify potential inhibitors of GST activity, although its tendency to produce false positives must be carefully managed . The compound is also used in high-throughput screening assays to evaluate the efficacy of potential drug candidates . In biology and medicine, GST-FH.1 is used to study the role of GST in various cellular processes and to develop new therapeutic strategies targeting GST .
Mechanism of Action
The mechanism of action of GST-FH.1 involves its interaction with GST and GSH. The compound binds to GST, leading to the formation of a complex that produces false positive hits in assays . This interaction can interfere with the normal function of GST, which is involved in detoxification processes in the cell . The molecular targets of GST-FH.1 include the active site of GST, where it competes with GSH for binding .
Comparison with Similar Compounds
GST-FH.1 is part of the GST-FH compound class, which includes other variants such as GST-FH.4 . GST-FH.4 is known to inhibit GST activity with an inhibitory concentration (IC50) of 0.32 μM, whereas GST-FH.1 is more prone to producing false positive hits . This makes GST-FH.4 a more reliable compound for studies requiring accurate inhibition of GST activity . Other similar compounds include various inhibitors of GST that are used in research to study the enzyme’s role in cellular processes .
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-17-10-6-5-9(16-13(19)12-4-3-7-22-12)8-11(10)18(2)15(21)14(17)20/h3-8H,1-2H3,(H,16,19) |
InChI Key |
SLDCODWMMHDLEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C(=O)C1=O)C |
Origin of Product |
United States |
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